1-(Azetidin-3-ylidene)propan-2-one hydrochloride
CAS No.:
Cat. No.: VC13793385
Molecular Formula: C6H10ClNO
Molecular Weight: 147.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClNO |
|---|---|
| Molecular Weight | 147.60 g/mol |
| IUPAC Name | 1-(azetidin-3-ylidene)propan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO.ClH/c1-5(8)2-6-3-7-4-6;/h2,7H,3-4H2,1H3;1H |
| Standard InChI Key | CEGVOFHCPVIDQD-UHFFFAOYSA-N |
| SMILES | CC(=O)C=C1CNC1.Cl |
| Canonical SMILES | CC(=O)C=C1CNC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-(Azetidin-3-ylidene)propan-2-one hydrochloride possesses the molecular formula C₆H₁₀ClNO and a molecular weight of 147.6 g/mol . Its IUPAC name reflects the azetidine ring’s ylidene moiety (a conjugated enamine system) and the propan-2-one ketone group. The hydrochloride salt enhances stability and solubility, critical for handling in synthetic workflows.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 189243-51-4 |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.6 g/mol |
| SMILES Notation | CC(=O)C=C1CNC1.Cl |
| Purity | 97% |
| Storage Conditions | Room temperature, dry environment |
The SMILES string CC(=O)C=C1CNC1.Cl delineates the conjugated system: the ketone (C=O) adjacent to a double bond (C=C) bridging the azetidine ring . X-ray crystallography or NMR data would further resolve stereoelectronic effects, though such studies remain unpublished.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(azetidin-3-ylidene)propan-2-one hydrochloride typically involves aza-Michael addition or ring-closing metathesis strategies. A documented approach for analogous compounds (e.g., tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate) involves:
-
Base-mediated condensation: Reacting azetidine precursors with α,β-unsaturated ketones in the presence of NaH or DBU .
-
Acidification: Treating the intermediate with HCl to yield the hydrochloride salt .
For example, in a related synthesis :
-
Step 1: A THF solution of azetidine derivative is treated with NaH to deprotonate the NH group.
-
Step 2: 1,3-Dibromopropane is introduced to form the ylidene moiety via elimination.
-
Step 3: The product is quenched with water, extracted with EtOAc, and purified via flash chromatography.
-
Step 4: The free base is converted to the hydrochloride salt using HCl in methanol.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF, MeOH, or CH₂Cl₂ |
| Base | NaH, DBU |
| Temperature | 0°C to room temperature |
| Purification | Flash chromatography (MeOH/CH₂Cl₂) |
Scale-Up Considerations
Industrial-scale production remains underexplored, but lab-scale methods achieve ~60% yields after optimization . Critical challenges include minimizing ring-opening side reactions and ensuring regioselectivity during the aza-Michael addition.
Chemical Reactivity and Functionalization
Key Reaction Pathways
The compound’s reactivity stems from three sites:
-
Azetidine Ring: Susceptible to nucleophilic attack at the nitrogen or ring-opening under acidic conditions.
-
Ylidene Double Bond: Participates in cycloadditions or metal-catalyzed cross-couplings.
-
Ketone Group: Undergoes reductions (e.g., to alcohols) or condensations (e.g., Wittig reactions).
Functionalization Examples
-
N-Alkylation: Treatment with alkyl halides under basic conditions installs substituents on the azetidine nitrogen.
-
Ketone Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding 2-(azetidin-3-yl)propan-2-ol derivatives .
-
Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions could functionalize aromatic substituents if present.
Applications in Scientific Research
Pharmaceutical Building Blocks
The azetidine scaffold is prevalent in bioactive molecules due to its conformational rigidity and hydrogen-bonding capacity. This compound serves as a precursor for:
-
Anticancer Agents: Strained rings enhance binding to kinase ATP pockets.
-
Neurological Therapeutics: Azetidines modulate GABA receptors or monoamine transporters.
Materials Science
Conjugated ylidene-ketone systems exhibit unique electronic properties, making them candidates for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume